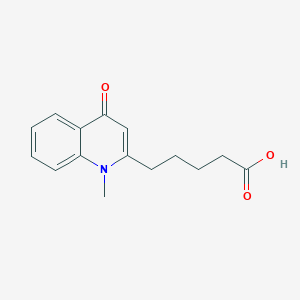
4-Ethenyl-3-phenyl-1,3-oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethenyl-3-phenyl-1,3-oxazolidin-2-one: is a heterocyclic organic compound that features an oxazolidinone ring with a phenyl and an ethenyl substituent. This compound is part of the oxazolidinone class, which is known for its applications in medicinal chemistry, particularly as antibacterial agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Intramolecular Cyclization: One common method involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds.
Recyclization of Hydroxyethyl-sulfonyluracils: Another method involves the recyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils by the action of sodium hydride at room temperature.
Glycidylcarbamates: The synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-ones from N-substituted glycidylcarbamates under triazabicyclodecene catalysis.
Industrial Production Methods: Industrial production methods often involve the use of microwave irradiation in a chemical paste medium, where a catalytic amount of nitromethane absorbs the microwaves and generates hot spots, facilitating the reaction .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl group.
Reduction: Reduction reactions can occur at the oxazolidinone ring, leading to the formation of various derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution often involves reagents like bromine or nitric acid.
Major Products:
Oxidation: Products include epoxides and diols.
Reduction: Reduced derivatives of the oxazolidinone ring.
Substitution: Halogenated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Biology:
- Investigated for its potential antibacterial properties, particularly against multidrug-resistant Gram-positive bacteria .
Medicine:
Industry:
Wirkmechanismus
The mechanism of action of 4-ethenyl-3-phenyl-1,3-oxazolidin-2-one involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This is achieved by binding to the peptidyl transferase center of the ribosome, preventing the formation of the initiation complex for protein synthesis .
Vergleich Mit ähnlichen Verbindungen
Linezolid: An oxazolidinone antibacterial agent with a similar mechanism of action.
Tedizolid: Another oxazolidinone derivative used in clinical practice.
Contezolid: A newer oxazolidinone with improved activity against resistant bacterial strains.
Uniqueness: 4-ethenyl-3-phenyl-1,3-oxazolidin-2-one is unique due to its specific substituents, which may confer distinct chemical reactivity and biological activity compared to other oxazolidinones.
Eigenschaften
CAS-Nummer |
115148-31-7 |
|---|---|
Molekularformel |
C11H11NO2 |
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
4-ethenyl-3-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H11NO2/c1-2-9-8-14-11(13)12(9)10-6-4-3-5-7-10/h2-7,9H,1,8H2 |
InChI-Schlüssel |
RIOBQXVWQLFGTQ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1COC(=O)N1C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Nonanal, 9-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14289597.png)


![1-[2-(Dodecylamino)-2-oxoethyl]-3-(phenylcarbamoyl)pyridin-1-ium chloride](/img/structure/B14289610.png)
![1-[2-(2-Hydroxyethoxy)ethoxy]-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14289614.png)



![Ethanone, 1-[4-(methylsulfonyl)-1-naphthalenyl]-](/img/structure/B14289650.png)





